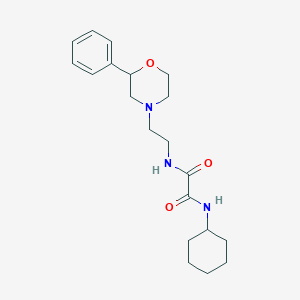

N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSZJOUZBRHUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Ring Formation

The 2-phenylmorpholine scaffold is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)-β-phenylaminoethanol (Equation 1):

$$

\text{C}6\text{H}5\text{NHCH}2\text{CH}2\text{OH} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{13}\text{NO} + 2\text{H}2\text{O}

$$

Reaction conditions:

Ethylamine Side-Chain Introduction

The ethylamine group is appended via nucleophilic substitution using 2-chloroethylamine hydrochloride and triethylamine (TEA) as a base (Equation 2):

$$

\text{C}{10}\text{H}{13}\text{NO} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{TEA}} \text{C}{12}\text{H}{16}\text{N}2\text{O} + \text{HCl}

$$

Reaction conditions:

Oxalamide Core Assembly

Monoamidation of Oxalyl Chloride

Cyclohexylamine is reacted with oxalyl chloride to form N-cyclohexyloxalamic acid chloride (Equation 3):

$$

\text{C}6\text{H}{11}\text{NH}2 + \text{ClC(O)C(O)Cl} \rightarrow \text{C}8\text{H}{11}\text{ClN}2\text{O}_2 + \text{HCl}

$$

Reaction conditions:

Coupling with 2-(2-Phenylmorpholino)ethylamine

The acid chloride intermediate is coupled with 2-(2-phenylmorpholino)ethylamine using TEA to scavenge HCl (Equation 4):

$$

\text{C}8\text{H}{11}\text{ClN}2\text{O}2 + \text{C}{12}\text{H}{16}\text{N}2\text{O} \xrightarrow{\text{TEA}} \text{C}{20}\text{H}{29}\text{N}3\text{O}_3 + \text{TEA}\cdot\text{HCl}

$$

Reaction conditions:

Alternative Synthetic Routes

One-Pot Sequential Amidation

A streamlined approach combines both amidation steps in situ (Table 1):

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Oxalyl chloride, cyclohexylamine | 0°C, 1 h, DCM | 85% |

| 2 | 2-(2-Phenylmorpholino)ethylamine, TEA | 25°C, 18 h, THF | 58% |

Catalytic Coupling with HATU

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent improves efficiency:

$$

\text{C}6\text{H}{11}\text{NH}2 + \text{H}2\text{NCH}2\text{CH}2\text{C}{10}\text{H}{12}\text{NO} \xrightarrow{\text{HATU, DIPEA}} \text{C}{20}\text{H}{29}\text{N}3\text{O}3

$$

Reaction conditions:

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 1.2–1.8 (m, cyclohexyl), 2.6–3.4 (m, morpholino), 6.7–7.3 (m, phenyl)

- HRMS (ESI+) : m/z 359.5 [M+H]⁺

Challenges and Optimization

Steric Hindrance

The cyclohexyl group impedes coupling efficiency. Solutions include:

Byproduct Formation

- Diacylated byproducts : Minimized via slow addition of oxalyl chloride at 0°C

- Morpholine ring-opening : Avoided by using anhydrous conditions

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Source |

|---|---|---|

| Cyclohexylamine | 12.50 | Sigma-Aldrich |

| Oxalyl chloride | 45.80 | TCI Chemicals |

| 2-Phenylmorpholine | 220.00 | Combi-Blocks |

Environmental Impact

- Waste streams : HCl gas (neutralized with NaOH scrubbers), spent solvents (recycled via distillation)

- Process mass intensity (PMI) : 32 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmorpholino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Modifications in N-Cycloalkyl Oxalamides

The target compound is part of a series of N-cycloalkyl oxalamides synthesized to explore structure-activity relationships. Key analogues include:

Key Observations :

- The target compound’s N2 substituent (2-phenylmorpholinoethyl) introduces a tertiary amine and aromatic system, distinguishing it from simpler 4-methoxyphenethyl analogues. This structural complexity may influence solubility, bioavailability, or receptor binding .

Comparison with Heterocyclic Oxalamides

Other oxalamides feature heterocyclic or aromatic substituents, such as:

- N1-(5-Methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954036-53-4): Combines an isoxazole ring with a morpholino group, suggesting possible antimicrobial or anti-inflammatory activity .

Key Differences :

- The target compound lacks sulfur-containing groups (e.g., thiophene or methylthio) present in analogues from and , which may reduce its thermal stability compared to sulfur-rich derivatives .

- Unlike S336 (a flavor-enhancing oxalamide with a pyridinyl group), the target compound’s morpholino moiety is less likely to interact with taste receptors, highlighting functional divergence .

Thermodynamic and Hydrogen Bonding Properties

Oxalamides exhibit distinct thermodynamic behaviors due to hydrogen bonding (HB) patterns:

Implications for the Target Compound :

- The cyclohexyl and morpholino groups may sterically hinder intramolecular HB, resulting in thermodynamic parameters closer to ethyl N-phenyloxalamate. This could enhance solubility in polar solvents compared to bis(2-nitrophenyl) derivatives .

Biological Activity

N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Cyclohexyl Group : Enhances lipophilicity and potentially improves bioavailability.

- Morpholine Moiety : Known for its ability to interact with biological targets.

- Oxalamide Functional Group : Facilitates hydrogen bonding and plays a crucial role in the compound's biological interactions.

The molecular formula is , and its molecular weight is approximately 374.50 g/mol.

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors involved in cellular signaling pathways, modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in various biological processes, potentially leading to therapeutic effects.

Research Findings

- Anticancer Activity : Initial studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, which could position it as a candidate for antibiotic development.

- Neuroactive Effects : Given the structural similarities with known neuroactive compounds, there is interest in exploring its effects on neurological pathways, particularly concerning pain modulation and neuroprotection.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective activity.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-dimethylacetamide | Amide | Common solvent; used in organic synthesis |

| N-cyclohexyl-N'-phenylurea | Urea | Known for herbicidal activity |

| 4-methyl-N-cyclohexylaniline | Aromatic Amine | Exhibits different biological properties |

| N-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | Oxalamide | Similar but with a heptyl group |

The oxalamide moiety of this compound differentiates it from these compounds, potentially conferring unique interaction profiles with biological targets.

Applications in Research

This compound has diverse applications across various fields:

- Medicinal Chemistry : Investigated as a lead compound for drug development targeting cancer and infectious diseases.

- Biological Research : Used to study cellular mechanisms and interactions with biomolecules.

- Chemical Synthesis : Serves as a building block for more complex organic molecules.

Q & A

Q. What are the key synthetic strategies for N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1: Preparation of intermediates (e.g., cyclohexylamine and 2-(2-phenylmorpholino)ethylamine derivatives).

- Step 2: Activation of oxalyl chloride or oxalic acid derivatives for amide bond formation.

- Step 3: Sequential coupling under controlled conditions (e.g., using carbodiimides like DCC or EDC with HOBt as activators). Optimization of reaction parameters (solvent polarity, temperature, and stoichiometry) is critical to achieving >80% yield .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, morpholino protons at δ 3.5–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C24H34N3O3: 412.2601) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility: Preferentially soluble in polar aprotic solvents (DMSO, DMF) but poorly in aqueous buffers. Solubility in PBS (pH 7.4) is <0.1 mg/mL, necessitating DMSO stock solutions .

- Stability: Stable at −20°C for >6 months. Degrades by ~15% after 48 hours at 37°C in cell culture media, requiring fresh preparation for bioassays .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data?

Conflicting results (e.g., IC50 variability in kinase inhibition assays) may arise from assay conditions. Mitigate via:

- Standardized Assay Protocols: Use ATP concentration gradients (1–10 mM) to account for competitive binding .

- Orthogonal Validation: Combine biochemical assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Metabolite Screening: Check for off-target effects using LC-MS/MS to identify degradation byproducts .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina): Model interactions with kinase domains (e.g., cyclin-dependent kinases) using the oxalamide moiety as a hinge-binding motif .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational changes .

- Free Energy Perturbation (FEP): Quantify binding affinity differences caused by cyclohexyl vs. cyclopentyl substitutions .

Q. How to optimize experimental conditions for in vitro pharmacokinetic studies?

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactors. Monitor depletion via LC-MS at 0, 15, 30, and 60 minutes .

- Plasma Protein Binding: Employ equilibrium dialysis (37°C, 4 hours) with LC-MS quantification. Typical binding for this class is >90% .

- Caco-2 Permeability: Apply apical-to-basolateral transport assays; Papp <1×10⁻⁶ cm/s suggests poor oral bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity across cell lines?

Variability (e.g., IC50 = 2 μM in HeLa vs. 20 μM in HEK293) may reflect differential expression of target proteins. Use:

- Western Blotting: Quantify putative targets (e.g., mTOR or PI3K isoforms) in each cell line .

- CRISPR Knockout Models: Validate target specificity by comparing IC50 in wild-type vs. knockout cells .

- Transcriptomics (RNA-Seq): Correlate cytotoxicity with pathway enrichment (e.g., apoptosis vs. autophagy) .

Methodological Resources

- Synthetic Protocols: Ref .

- Structural Validation: Ref .

- Bioactivity Optimization: Ref .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.